2,4-dichloroimidazo[2,1-f][1,2,4]triazine
Description
Properties
IUPAC Name |
2,4-dichloroimidazo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-4-8-1-2-11(4)10-5(7)9-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFAZQVYQBMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810700-89-0 | |
| Record name | 2,4-dichloroimidazo[2,1-f][1,2,4]triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Triazine Derivatives with Chlorinated Precursors
A foundational approach involves the cyclization of 1,2,4-triazine derivatives with chlorinated building blocks. For instance, reacting 1,2,4-triazine with chloroacetaldehyde or its dimethyl acetal under acidic or basic conditions facilitates the formation of the imidazo-triazine core. The chlorine substituents are introduced either during the cyclization step or via post-synthetic modification.
Key reaction parameters include:
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Temperature : 60–100°C to balance reaction kinetics and product stability.
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Catalysts : Lewis acids such as zinc chloride or boron trifluoride etherate to enhance electrophilic aromatic substitution.
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Solvents : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) to stabilize intermediates .
This method is scalable but requires stringent purification to isolate the dichloro product from mono- or non-chlorinated byproducts.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis of 2,4-dichloroimidazo[2,1-f] triazine by enhancing reaction rates and selectivity. A typical protocol involves:
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Combining 1,2,4-triazine-3-amine with 1,2-dichloroethane in a sealed vessel.
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Irradiating at 150°C for 15–30 minutes.
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Cooling and precipitating the product using ice-cold water.
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis immobilizes triazine precursors on resin beads, allowing sequential chlorination and cyclization steps. A representative workflow includes:
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Resin functionalization : Attachment of 1,2,4-triazine via ester linkages.
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Chlorination : Treatment with phosphorus oxychloride (POCl) at 0°C.
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Cleavage : Release of the product using trifluoroacetic acid (TFA).
Yield : 60–75% with >95% purity after HPLC purification.
Post-Synthetic Modification of Preformed Imidazo-Triazines
Starting from 2,4-dihydroxyimidazo[2,1-f] triazine, chlorination is achieved using agents like thionyl chloride (SOCl) or phosphorus pentachloride (PCl):
Optimized Conditions :
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Molar ratio : 1:3 (substrate:PCl).
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Duration : 6–8 hours under reflux.
Excess chlorinating agent ensures complete substitution, though rigorous washing is necessary to remove residual reagents .
One-Pot Multicomponent Reactions
A streamlined one-pot strategy combines triazine, chloroacetaldehyde, and ammonium chloride in acetic acid:
Key Observations :
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Temperature : 80°C optimal for imidazole ring formation.
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Byproducts : Minimal (<5%) when stoichiometry is tightly controlled.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes diverse organic transformations, including:
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Electrophilic Addition : Chlorine substituents enable electrophilic reactions, facilitated by nucleophilic agents.
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Coupling Reactions : Utilized in synthesizing derivatives for medicinal or material applications.
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Nucleophilic Displacement : Reactivity at nitrogen or carbon centers, influenced by steric and electronic factors.
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Intramolecular Cyclization : Formation of fused heterocyclic systems, as seen in imidazo-triazine derivatives .
Reagents and Conditions :
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Common Reagents : Chloroacetaldehyde, dimethyl acetal, nucleophilic agents (e.g., hydrazines, amines).
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Reaction Conditions : Controlled temperatures (e.g., room temperature to reflux), catalysts (e.g., bases, acids), or microwave assistance .
Alkylation and Cyclization
A notable example involves the alkylation of 1-phenyl-6-azaisocytosine derivatives , which leads to intramolecular cyclization. For instance:
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Selective Alkylation : At the amino group (position 3) under high-temperature conditions without base, forming imidazo[2,1-c] triazine derivatives .
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Hydrolysis Pathways : Subsequent hydrolysis under mild or drastic conditions yields nitriles or carboxylic acids, demonstrating the compound’s versatility .
Functionalization via Condensation
The compound participates in condensation reactions to form fused heterocycles. For example:
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Imidazo-thiazolo-triazines : Reaction with DEAD (diethyl azodicarboxylate) or dimethyl acetylenedicarboxylate yields derivatives like imidazo[4,5-e]thiazolo[3,2-b]triazines, with selectivity influenced by substituent positions .
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Triazino-quinazolines : Cyclocondensation of intermediates with aryl hydrazones forms fused triazino-quinazoline skeletons .
Comparison of Reaction Variants
Structural Insights
The tricyclic structure (imidazo[2,1-f] triazine) confers unique reactivity:
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Chlorine substituents enhance electrophilicity at adjacent positions.
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Nitrogen-rich framework enables nucleophilic displacement and coupling reactions .
Research Findings and Challenges
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Selectivity Control : Achieving specific regioselectivity in alkylation or cyclization requires precise temperature and base conditions .
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Stability : The compound’s resistance to hydrolysis (e.g., nitrile groups) under certain conditions highlights its utility in multi-step syntheses .
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Biological Implications : Derivatives show potential in immunotherapy via TLR7 activation, linking chemical reactivity to therapeutic outcomes.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 2,4-dichloroimidazo[2,1-f][1,2,4]triazine exhibit potent anticancer properties. Specifically, imidazo[2,1-f][1,2,4]triazine derivatives have been identified as agonists for Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response against tumors. These compounds can stimulate the immune system to recognize and destroy cancer cells effectively .
Antiviral Activity
The compound has also shown potential as an antiviral agent. Studies suggest that certain derivatives can act against viral infections by enhancing the host's immune response. This is particularly relevant in developing treatments for conditions such as HIV and other viral infections .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound derivatives have been evaluated for their anti-inflammatory effects. These compounds demonstrate significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The anti-inflammatory activity is comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler triazine derivatives. Various synthetic routes have been explored to optimize yield and purity. For example:
- Synthesis Method : A common method involves the reaction of 7-bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine with various nucleophiles under controlled conditions to yield desired derivatives with enhanced biological activity .
Case Study 1: TLR7 Agonists
In a recent study published in a patent filing (CN113454086A), several imidazo[2,1-f][1,2,4]triazine derivatives were tested as TLR7 agonists. The results indicated that these compounds significantly enhanced the immune response in preclinical models of cancer treatment . The study highlighted the importance of structural modifications in improving agonist activity.
Case Study 2: Antifungal Activity
Another research effort focused on synthesizing new triazine derivatives and evaluating their antifungal properties against strains such as Candida albicans and Aspergillus niger. The findings demonstrated that certain derivatives exhibited strong antifungal activity with promising therapeutic indices .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2,4-dichloroimidazo[2,1-f][1,2,4]triazine involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s structure allows it to participate in various pathways, leading to the formation of stable products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioisosterism
The imidazo[2,1-f][1,2,4]triazine core is bioisosteric to purine, enabling interactions with enzymes and receptors that recognize adenine-based structures. Key analogues include:
- Pyrrolo Derivatives : Remdesivir (a pyrrolo[2,1-f][1,2,4]triazine derivative) inhibits RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2 . Brivanib alaninate (VEGFR-2 inhibitor) and BMS-690514 (EGFR inhibitor) highlight the scaffold’s versatility in oncology .
- Pyrazolo Derivatives : Natural compounds like fluviols exhibit antibiotic and antitumor activities, though their synthetic exploration lags behind pyrrolo-triazines .
Substituent Effects on Activity
- Chlorine vs. Bromine : Chlorine at positions 2 and 4 (as in 2,4-dichloroimidazo-triazine) increases electrophilicity and stability compared to bromine. Bromine at position 7 (e.g., 7-bromo-pyrrolo-triazine) enhances steric bulk, improving VEGFR-2 inhibition .
- Methylthio Groups : 2-(Methylsulfanyl) derivatives (e.g., 4-chloro-2-(methylthio)pyrrolo-triazine) show moderate kinase inhibition, while dichloro variants may offer stronger binding via hydrophobic interactions .
Biological Activity
2,4-Dichloroimidazo[2,1-f][1,2,4]triazine is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of cancer therapy. This article explores its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the imidazo[2,1-f][1,2,4]triazine family, characterized by a unique tricyclic structure that contributes to its biological properties. The presence of chlorine atoms at the 2 and 4 positions enhances its reactivity and potential interactions with biological targets.
Research indicates that derivatives of imidazo[2,1-f][1,2,4]triazine can act as agonists for Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. TLR7 activation leads to the maturation of dendritic cells and the secretion of pro-inflammatory cytokines, thereby enhancing anticancer immunity . This mechanism underlines the potential of this compound in immunotherapy applications.
In Vitro Studies
Numerous studies have assessed the anticancer effects of this compound derivatives:
- Cell Line Testing : In vitro assays demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Apoptosis Induction : Treatment with these compounds has been shown to induce apoptosis in cancer cells. Morphological changes typical of apoptosis were observed following treatment with imidazo[2,1-f][1,2,4]triazine derivatives .
Case Studies
A notable study highlighted the use of a specific derivative in a mouse model bearing KRAS mutant tumors. The compound significantly inhibited tumor growth while exhibiting lower toxicity compared to conventional chemotherapeutics like cisplatin and gemcitabine . This suggests that this compound may offer a safer alternative in cancer treatment protocols.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications:
| Substituent Position | Effect on Activity |
|---|---|
| Position 2 | Enhances TLR7 agonist activity |
| Position 4 | Critical for cytotoxicity |
| Alkyl branching | Improves overall potency |
Research indicates that specific modifications can lead to increased efficacy against cancer cells while minimizing side effects .
Q & A
Q. How can cross-coupling reactions expand the structural diversity of imidazo[2,1-f][1,2,4]triazine scaffolds?
- Methodological Answer : Pd-catalyzed cross-coupling (e.g., with arylboronic acids) introduces biaryl moieties at C-7. Optimized conditions: Pd(OAc)₂, SPhos ligand, K₂CO₃ in dioxane/water (4:1) at 100°C for 12 hours. LC-MS tracks reaction progress, and column chromatography isolates products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
